molecular formula C6H7F3N2O4 B2583050 (2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate CAS No. 2229212-33-1

(2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate

Cat. No. B2583050
CAS RN: 2229212-33-1
M. Wt: 228.127
InChI Key: MVLPNDHUDKDBGE-UHFFFAOYSA-N
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Description

“(2-Aminooxazol-5-yl)methanol 2,2,2-trifluoroacetate” is a chemical compound with unique physical and chemical properties. It has a molecular weight of 228.13 . The compound is in powder form .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C4H6N2O2.C2HF3O2/c5-4-6-1-3(2-7)8-4;3-2(4,5)1(6)7/h1,7H,2H2,(H2,5,6);(H,6,7) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“this compound” is a powder . It has a molecular weight of 228.13 . The compound should be stored at -10 degrees .

Scientific Research Applications

Synthesis of Cyclodepsipeptides and Sugar Amino Acids

Cyclodepsipeptides incorporating sugar amino acids have been synthesized using a process that involves a three-component reaction. This reaction includes a sugar amino acid derivative, an aldehyde, and a dipeptide isonitrile, resulting in the formation of 5-aminooxazole. Subsequent steps involve saponification and trifluoroacetic acid promoted macrocyclization, leading to cyclic sugar amino acids (Bughin, Masson, & Zhu, 2007).

Development of Novel Multicomponent Synthesis

A novel multicomponent synthesis of 5-aminooxazole has been developed, starting from simple and readily available inputs. This process involves heating a solution of an aldehyde, an amine, and an alpha-isocyanoacetamide to produce 5-aminooxazole efficiently (Janvier, Sun, Bienaymé, & Zhu, 2002).

Formation and Reactivity of 5-Alkoxy-2-aminooxazoles

The formation of 5-alkoxy-2-aminooxazoles has been achieved through Rh2(OAc)4-catalyzed reactions. These reactions involve diazoacetates with diisopropylcyanamide, resulting in the successful isolation of 5-alkoxy-2-aminooxazoles. These compounds exhibit novel reactivity, such as reacting with methanol to form a 1:1 adduct, showcasing an equilibrium with a nitrile ylide intermediate (Fukushima, Lu, & Ibata, 1996).

Influence on Binding Constant of Amino Acid Derivatives

Studies on amino acid derivatives, specifically the influence of methanol concentration on the equilibrium constant with cyclodextrins, have been conducted. These studies reveal the formation of ternary complexes and how methanol concentration affects the apparent equilibrium constant, providing insights into the binding interactions of these amino acid derivatives (Mrozek, Guzow, Szabelski, Karolczak, & Wiczk, 2002).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

(2-amino-1,3-oxazol-5-yl)methanol;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O2.C2HF3O2/c5-4-6-1-3(2-7)8-4;3-2(4,5)1(6)7/h1,7H,2H2,(H2,5,6);(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVLPNDHUDKDBGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=N1)N)CO.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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